molecular formula C15H12Cl2O3 B1307536 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 55667-19-1

3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1307536
CAS RN: 55667-19-1
M. Wt: 311.2 g/mol
InChI Key: OXEZCMHNSOXSRG-UHFFFAOYSA-N
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Description

The compound 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde is a halogen- and methoxy-substituted benzaldehyde derivative. These types of compounds are of significant interest due to their practical applications in various industries, including fragrances, agrochemicals, and pharmaceuticals . The presence of halogen and methoxy groups on the benzaldehyde core structure influences the chemical reactivity and physical properties of these compounds, making them valuable for diverse synthetic applications.

Synthesis Analysis

The synthesis of halogenated methoxybenzaldehydes typically involves the reaction of precursor compounds under controlled conditions. For example, a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . This process involves careful manipulation of reagents and conditions to ensure the formation of the desired product with the correct substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzaldehydes is characterized by the presence of substituents on the aromatic ring, which can influence the overall conformation of the molecule. Studies have shown that these compounds can exist in different conformations, such as cis and trans forms, depending on the relative orientation of the aldehyde group to the ring substituents . The stability of these conformations is influenced by factors such as steric hindrance and intramolecular interactions.

Chemical Reactions Analysis

Halogenated methoxybenzaldehydes can undergo various chemical reactions, including photochemical processes. For instance, 3-chloro-4-methoxybenzaldehyde was found to undergo UV-induced conformational isomerization and decarbonylation when irradiated with monochromatic UV light at different wavelengths . These photochemical reactions are highly selective and can be used to manipulate the molecular structure for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated methoxybenzaldehydes are influenced by their molecular structure. Spectroscopic techniques such as FT-Raman, infrared, and NMR are commonly used to investigate these properties . For example, the vibrational spectra of 3-chloro-4-methoxybenzaldehyde provided insights into the relative orientation of the aldehydic oxygen and chlorine atom with respect to the methoxy group . Additionally, the electrochemical behavior of related compounds, such as 4-hydroxy-3-methoxybenzaldehyde, has been studied to understand their potential as corrosion inhibitors .

Scientific Research Applications

Synthesis and Characterization

  • Methoxybenzaldehyde derivatives have been synthesized and characterized through various chemical reactions, demonstrating their utility in organic synthesis and materials science. For example, the synthesis of sterically-hindered catechols and o-benzoquinones from methoxybenzaldehyde derivatives shows the potential for creating photostable compounds for material science applications (Arsenyev et al., 2016).

Crystal Structure Analysis

  • The crystal structures of methoxybenzaldehyde oxime derivatives have been studied, revealing various hydrogen-bonding patterns and conformations. Such studies are crucial for understanding the molecular interactions and designing molecules with desired properties (Gomes et al., 2018).

Catalysis

  • Methoxybenzaldehyde derivatives have been used in catalysis, illustrating their role in facilitating chemical transformations. For instance, the use of sulfonated Schiff base copper(II) complexes derived from methoxybenzaldehydes as catalysts in alcohol oxidation demonstrates the compounds' applicability in synthetic organic chemistry and industrial processes (Hazra et al., 2015).

Antioxidant Properties

  • The antioxidant activity of chalcone derivatives synthesized from halogenated vanillin, a similar methoxybenzaldehyde derivative, showcases the potential for these compounds in pharmaceutical and nutraceutical applications, highlighting the relevance of such chemical studies in developing new antioxidants (Rijal et al., 2022).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-6-5-10(8-18)7-15(14)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEZCMHNSOXSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199278
Record name Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55667-19-1
Record name Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55667-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(2,6-dichlorophenyl)methoxy]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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